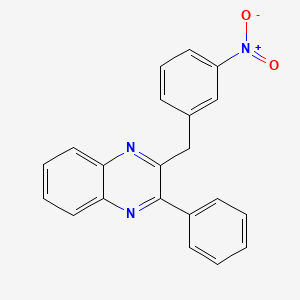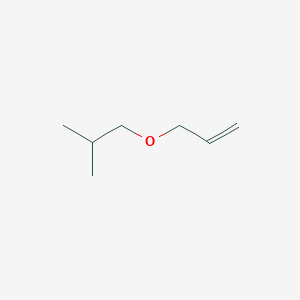![molecular formula C23H15N3O3 B14711413 1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) CAS No. 12758-77-9](/img/structure/B14711413.png)
1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes multiple isocyanate groups, making it highly reactive and useful in polymer chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) typically involves the reaction of appropriate aromatic amines with phosgene or its derivatives. The process requires careful control of temperature and pressure to ensure the formation of the desired isocyanate groups without unwanted side reactions.
Industrial Production Methods
Industrial production often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and solvents can further optimize the reaction, reducing the formation of by-products and enhancing the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas.
Polymerization: Forms polyurethanes when reacted with polyols.
Substitution Reactions: Can undergo nucleophilic substitution with suitable nucleophiles.
Common Reagents and Conditions
Alcohols and Amines: Used in addition reactions to form urethanes and ureas.
Polyols: Employed in polymerization reactions to produce polyurethanes.
Catalysts: Such as tertiary amines and organometallic compounds, are often used to enhance reaction rates.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Result from the reaction with amines.
Polyurethanes: Produced through polymerization with polyols.
Aplicaciones Científicas De Investigación
1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) has diverse applications in scientific research:
Chemistry: Used in the synthesis of advanced polymers and materials.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating medical devices and implants.
Industry: Utilized in the production of coatings, adhesives, and foams.
Mecanismo De Acción
The compound exerts its effects primarily through the reactivity of its isocyanate groups. These groups can form strong covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets include hydroxyl and amine groups, which are abundant in many biological and synthetic systems. The pathways involved often include nucleophilic addition and polymerization reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Methylenebis(4-isocyanatobenzene)
- 4,4’-Methylenebis(phenyl isocyanate)
- Diphenylmethane diisocyanate
Uniqueness
1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) is unique due to its specific arrangement of isocyanate groups and the presence of a phenylene bis(methylene) linkage. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in polymer chemistry and material science.
Propiedades
Número CAS |
12758-77-9 |
|---|---|
Fórmula molecular |
C23H15N3O3 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
1-isocyanato-2,3-bis[(2-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C23H15N3O3/c27-14-24-21-9-3-1-6-18(21)12-17-8-5-11-23(26-16-29)20(17)13-19-7-2-4-10-22(19)25-15-28/h1-11H,12-13H2 |
Clave InChI |
MONBXKAJLMCVCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC2=C(C(=CC=C2)N=C=O)CC3=CC=CC=C3N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


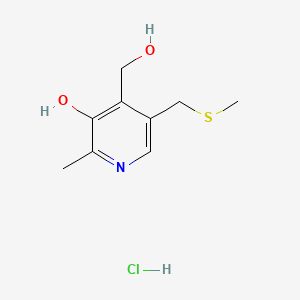
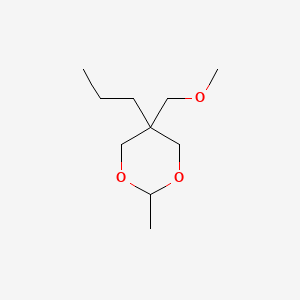

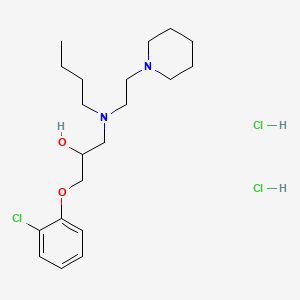
![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)
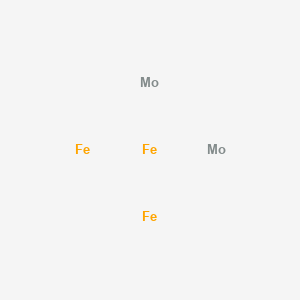
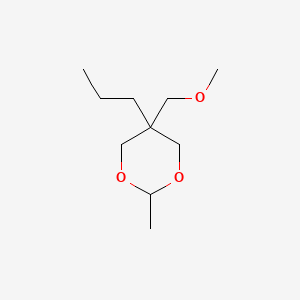
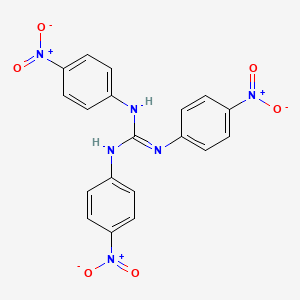
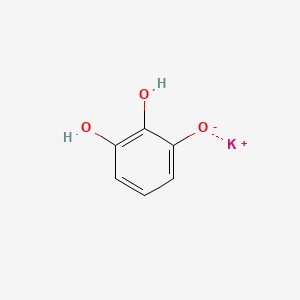
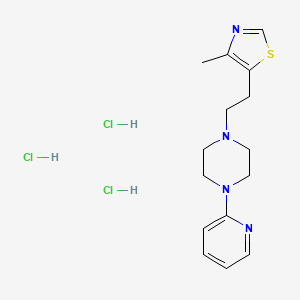
![4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B14711388.png)
